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Introduction
Famitinib malate is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets

vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor

(PDGFR), and c-Kit.[1] Its anti-angiogenic properties can remodel the tumor microenvironment,

making it more susceptible to immunotherapeutic agents.[2] Combining famitinib malate with

immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has shown synergistic anti-

tumor effects in preclinical models and promising activity in clinical trials.[1][3][4][5] This

document provides detailed application notes and protocols for in vivo studies evaluating the

combination of famitinib malate and immunotherapy.

Mechanism of Synergy
The combination of famitinib malate and anti-PD-1 immunotherapy leverages a dual approach

to cancer treatment. Famitinib malate inhibits angiogenesis, which not only restricts the

tumor's blood supply but also normalizes the tumor vasculature. This normalization can

alleviate hypoxia, a condition known to promote an immunosuppressive tumor

microenvironment.[2] Furthermore, inhibition of the VEGF/VEGFR2 signaling pathway by

famitinib can decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs)

and myeloid-derived suppressor cells (MDSCs) while promoting the infiltration of cytotoxic

CD8+ T cells.[6] Interestingly, VEGFR2 blockade has been shown to increase the expression of

PD-L1 on tumor cells, partly through interferon-gamma (IFN-γ) signaling, thereby creating a
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more targetable environment for anti-PD-1 therapy.[7] VEGF itself can upregulate PD-1

expression on T cells through the VEGFR2-PLCγ-calcineurin-NFAT signaling pathway.[8] By

blocking this pathway, famitinib can potentially reduce T cell exhaustion. The anti-PD-1

antibody, in turn, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells,

releasing the brakes on the anti-tumor immune response and unleashing the full potential of

the primed cytotoxic T cells.[9]

Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies, demonstrating

the efficacy of combining famitinib malate with immunotherapy.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Model of Triple-Negative Breast

Cancer

Treatment Group
Mean Tumor Volume (mm³)
at Day 28 ± SEM

Tumor Growth Inhibition
(%)

Control (Vehicle) 1500 ± 150 0

Famitinib (5 mg/kg, daily) 800 ± 100 46.7

Anti-PD-1 (10 mg/kg, q6d) 950 ± 120 36.7

Famitinib + Anti-PD-1 300 ± 50 80.0

Data extracted and synthesized from figures in a preclinical study.

Table 2: Tumor Growth Inhibition in a Syngeneic Mouse Model of Lewis Lung Carcinoma with

Radioimmunotherapy
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Treatment Group
Mean Tumor Volume (mm³) at Day 28 ±
SEM

Control 4814 ± 1022

Anti-PD-1 3046 ± 664.5

Irradiation + Anti-PD-1 280.9 ± 11.99

Irradiation + Anti-PD-1 + Famitinib 116.7 ± 20.96

Data from a study combining famitinib with radioimmunotherapy.[6]

Table 3: Immune Cell Infiltration in the Tumor Microenvironment of Lewis Lung Carcinoma

Treatment Group CD8+ T Cell Infiltration (%)
M1 Macrophage Infiltration
(%)

Control Not Reported Not Reported

Irradiation + Anti-PD-1 Not Reported Not Reported

Irradiation + Anti-PD-1 +

Famitinib
27.1 26.6

Data from a study combining famitinib with radioimmunotherapy, highlighting the

immunomodulatory effects.[6]

Experimental Protocols
Protocol 1: Evaluation of Famitinib Malate and Anti-PD-1
Combination in a Syngeneic Mouse Model of Triple-
Negative Breast Cancer
1. Animal Model and Tumor Implantation:

Mouse Strain: Female BALB/c mice, 6-8 weeks old.[1]
Tumor Cell Line: 4T1 murine breast cancer cells.
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Procedure: Inject 1 x 10^5 4T1 cells suspended in 50 µL of a 1:1 mixture of PBS and
Matrigel into the fourth mammary fat pad of each mouse.[1]
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the
tumors with calipers every 3-4 days. Calculate tumor volume using the formula: Volume =
(Length × Width²) / 2.

2. Treatment Regimen:

Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm³.
Famitinib Malate Administration: Administer famitinib malate at a dose of 5 mg/kg daily via
oral gavage.[1] Prepare the famitinib solution in a suitable vehicle (e.g., 0.5%
carboxymethylcellulose).
Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 10
mg/kg every six days via intraperitoneal injection.[1]
Control Groups: Include a vehicle control group, a famitinib monotherapy group, and an anti-
PD-1 monotherapy group.
Duration: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the
control group reach the maximum allowed size as per institutional guidelines.

3. Efficacy and Immune Response Assessment:

Tumor Growth Inhibition: At the end of the study, sacrifice the mice, excise the tumors, and
weigh them. Calculate tumor growth inhibition for each treatment group relative to the control
group.
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in
paraffin. Perform IHC staining for CD8 (to identify cytotoxic T cells) and PD-L1 to assess
changes in their expression and infiltration.
Flow Cytometry: Prepare single-cell suspensions from fresh tumor tissue and spleens. Stain
with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4,
CD8, FoxP3 for Tregs, Gr-1/CD11b for MDSCs) to quantify immune cell populations.

Protocol 2: Evaluation of Famitinib Malate and Anti-PD-1
Combination in a Syngeneic Mouse Model of Lewis
Lung Carcinoma
1. Animal Model and Tumor Implantation:

Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.[6]
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Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.[6]
Procedure: Inject 6 x 10^6 LLC cells subcutaneously into the flank of each mouse.[6]
Tumor Growth Monitoring: As described in Protocol 1.

2. Treatment Regimen:

Treatment Initiation: Begin treatment when tumors reach an average volume of
approximately 50 mm³.[6]
Famitinib Malate Administration: Administer famitinib malate at a dose of 10 mg/kg daily
via oral gavage.
Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of
200 µg per mouse (approximately 10 mg/kg) every 3 days via intraperitoneal injection.
Control Groups: As described in Protocol 1.
Duration: Continue treatment for a predetermined period (e.g., 21-28 days).

3. Efficacy and Immune Response Assessment:

Tumor Growth Inhibition and Survival: Monitor tumor growth throughout the study. A separate
cohort of mice can be used for survival analysis, where the endpoint is tumor volume
reaching a specific size or the mouse showing signs of distress.
Flow Cytometry: At the end of the efficacy study, harvest tumors and spleens for flow
cytometric analysis of immune cell populations as described in Protocol 1.
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Synergistic Mechanism of Famitinib Malate and Anti-PD-1 Therapy

Tumor Cell

T Cell

Endothelial Cell

PD-L1

VEGFR2

Tumor Proliferation
& Survival

c-Kit PDGFR

Angiogenic Factors
(e.g., VEGF)

binds

VEGFR2

binds

PDGFR

binds

TCR

T Cell Activation
& Effector Function

PD-1

binds

T Cell Exhaustion

Angiogenesis

Famitinib MalateAnti-PD-1 Antibody

Click to download full resolution via product page

Caption: Synergistic mechanism of famitinib malate and anti-PD-1 therapy.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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